molecular formula C12H9N3O2S B7775270 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate

2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate

Cat. No.: B7775270
M. Wt: 259.29 g/mol
InChI Key: QJFKGTPZZBLCJY-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.

Preparation Methods

Industrial Production Methods: Industrial production methods for 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to analyze and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental in modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and specific catalysts. For example, the use of phosgene and imidazole in anhydrous conditions is a typical reaction for similar compounds .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with phosgene and imidazole produces carbonyldiimidazole, a compound used in peptide synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, similar compounds like mefenamic acid bind to prostaglandin synthetase receptors, inhibiting their action and reducing inflammation . This compound likely exerts its effects through similar mechanisms, targeting specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate include carbonyldiimidazole and other imidazole derivatives. These compounds share structural similarities and often undergo similar chemical reactions .

Uniqueness: What sets this compound apart from its similar compounds is its specific chemical structure and the unique applications it offers in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in pharmaceutical development highlight its uniqueness .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential in scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-11(17)5-15-10-4-2-1-3-8(10)14-12(15)9-6-18-7-13-9/h1-4,6-7H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFKGTPZZBLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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